RIPK1 Inhibition: N,N-Dimethyl Carboxamide vs. 2,8-Diazaspiro[4.5]decan-1-one Derivative
The compound exhibits moderate inhibitory activity against RIPK1, with a reported IC50 value of 320 nM [1]. This is a specific, quantifiable data point that differentiates it from other spirocyclic RIPK1 inhibitors. For instance, a more potent 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41) demonstrates a significantly lower IC50 of 92 nM [2]. This difference in potency provides a clear, data-driven rationale for selecting the appropriate tool compound based on the desired level of target engagement in biochemical assays.
| Evidence Dimension | RIPK1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 320 nM |
| Comparator Or Baseline | 2,8-diazaspiro[4.5]decan-1-one derivative (compound 41): 92 nM |
| Quantified Difference | The comparator is 3.5-fold more potent. |
| Conditions | Inhibition of RIPK1 (residues 1-312) preincubated for 15 mins followed by [gamma32P] ATP addition, measured after 30 mins [1]. |
Why This Matters
This quantitative difference allows researchers to select a tool compound with either a moderate (320 nM) or potent (92 nM) level of RIPK1 inhibition, depending on the experimental context.
- [1] BindingDB. (n.d.). Entry BDBM50263057 (CHEMBL381230). Affinity Data for RIPK1 (IC50 = 320 nM). View Source
- [2] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. View Source
